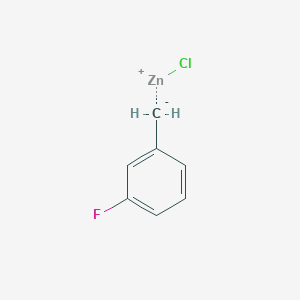

3-Fluorobenzylzinc chloride, 0.50 M in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

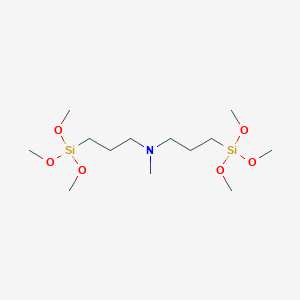

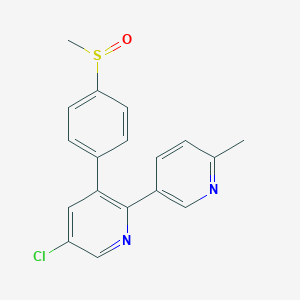

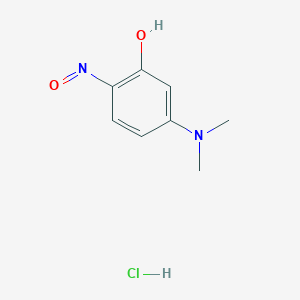

3-Fluorobenzylzinc chloride (3-FBZC) is a compound composed of an organic fluorine-containing compound and a zinc chloride salt. It is a colorless, volatile liquid with a pungent odor and boiling point of 145°C. 3-FBZC is soluble in both organic solvents and water, and can be used in a variety of applications, including synthesis, drug discovery, and research.

Applications De Recherche Scientifique

Organic Synthesis

3-Fluorobenzylzinc chloride: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It can be used for the benzylation of various electrophiles, including aldehydes, ketones, and esters, to introduce the 3-fluorobenzyl group . This group is significant in medicinal chemistry due to its potential to improve the pharmacokinetic properties of therapeutic molecules.

Medicinal Chemistry

In medicinal chemistry, 3-Fluorobenzylzinc chloride is utilized to synthesize compounds with potential biological activity. The fluorine atom’s presence on the benzyl ring can influence the binding affinity and selectivity of biologically active molecules towards their targets, making it a crucial component in drug design .

Material Science

This compound serves as a precursor for the synthesis of fluorinated aromatic compounds , which are essential in material science. These compounds can be used to create polymers with enhanced stability and resistance to degradation, especially in harsh chemical environments .

Catalysis

3-Fluorobenzylzinc chloride: can act as an organozinc reagent in catalytic cycles, particularly in transition metal-catalyzed cross-coupling reactions . It can facilitate the formation of biaryl compounds, which are core structures in many organic materials and pharmaceuticals .

Agricultural Chemistry

The introduction of fluorine atoms into organic molecules can lead to the development of agrochemicals with improved properties3-Fluorobenzylzinc chloride can be used to synthesize fluorinated analogs of existing pesticides and herbicides, potentially leading to products with greater efficacy and lower environmental impact .

Fluorine Chemistry Research

As a fluorinated organometallic compound, 3-Fluorobenzylzinc chloride is of interest in the field of fluorine chemistry. Researchers can study its reactivity and interaction with other chemical entities to expand the understanding of C-F bond formation and cleavage mechanisms .

Propriétés

IUPAC Name |

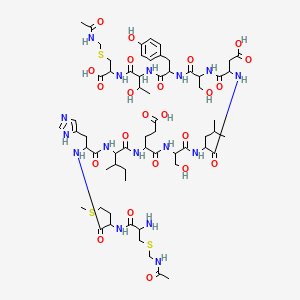

chlorozinc(1+);1-fluoro-3-methanidylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWLTSYIDLVERT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)F.Cl[Zn+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzylzinc chloride, 0.50 M in THF | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.